molecular formula C10H21NO4 B1675357 Lucerastat CAS No. 141206-42-0

Lucerastat

Cat. No.: B1675357
CAS No.: 141206-42-0
M. Wt: 219.28 g/mol
InChI Key: UQRORFVVSGFNRO-XFWSIPNHSA-N
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Description

Lucerastat is an investigational, oral inhibitor of glucosylceramide synthase. It is being developed as a potential treatment for Fabry disease, a rare genetic disorder caused by mutations in the GLA gene. This compound offers a new therapeutic approach by reducing the substrate that forms globotriaosylceramide, which accumulates in patients with Fabry disease .

Mechanism of Action

Target of Action

Lucerastat is an investigational, oral inhibitor of glucosylceramide synthase (GCS) . GCS is an enzyme that catalyzes the first committed step of glycosphingolipid (GSL) biosynthesis . By inhibiting this enzyme, this compound has the potential to restore the balance between synthesis and degradation of GSLs .

Mode of Action

This compound interacts with its target, GCS, by inhibiting its function . This inhibition reduces the rate of synthesis of downstream GSLs, thereby restoring the intracellular balance of synthesis, degradation, and transport of GSLs .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GSL biosynthesis pathway . By inhibiting GCS, this compound reduces the production of GSLs, particularly globotriaosylceramide (Gb3), which accumulates in cells in conditions such as Fabry disease .

Pharmacokinetics

This compound is an orally available, highly soluble small molecule with rapid and complete absorption . In a single ascending dose study, this compound demonstrated comparable maximum plasma concentration (Cmax) values across different doses, with a geometric mean Cmax of 10.5 μg/mL after 1000 mg this compound b.i.d . The elimination half-life ranged from 8.0 to 10.0 hours .

Result of Action

The primary molecular effect of this compound is the substantial and consistent reduction of plasma Gb3 . This confirms the pharmacological activity of this compound and its potential to show clinical efficacy in Fabry disease . Furthermore, results suggested a treatment effect on kidney function .

Action Environment

This compound has been shown to be well-tolerated in clinical trials .

Biochemical Analysis

Biochemical Properties

Lucerastat is an inhibitor of glucosylceramide synthase . This enzyme plays a crucial role in the synthesis of glycosphingolipids. By inhibiting this enzyme, this compound has the potential to restore the balance between synthesis and degradation of glycosphingolipids in glycolipid storage disorders such as Gaucher disease and Fabry disease .

Cellular Effects

This compound has demonstrated a substantial reduction in levels of the Fabry disease biomarker plasma Gb3 during the treatment period . A decrease of approximately 50% was observed in plasma Gb3 in the this compound treatment group compared to an increase of 12% in the placebo group . Furthermore, results suggested a treatment effect on kidney function .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of glucosylceramide synthase . This inhibition leads to a decrease in the synthesis of glycosphingolipids, thereby potentially restoring the balance between synthesis and degradation of these lipids in glycolipid storage disorders .

Temporal Effects in Laboratory Settings

This compound demonstrated a long-term effect on plasma Gb3 levels and a potential positive long-term effect on kidney function . The analysis also showed a safety and tolerability profile consistent with that observed during the 6-month randomized treatment period .

Metabolic Pathways

This compound is involved in the metabolic pathway of glycosphingolipids . It inhibits glucosylceramide synthase, a key enzyme in this pathway .

Preparation Methods

Lucerastat is synthesized through a series of chemical reactions involving the formation of iminosugar structures. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods focus on optimizing these reactions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Lucerastat undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the iminosugar structure, which retain the biological activity of the parent compound .

Scientific Research Applications

Lucerastat has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a tool to study the biosynthesis and degradation of glycosphingolipids. In biology and medicine, this compound is being investigated for its therapeutic potential in treating glycolipid storage disorders such as Fabry disease and Gaucher disease. Additionally, it has applications in the pharmaceutical industry as a lead compound for the development of new drugs targeting glycosphingolipid metabolism .

Comparison with Similar Compounds

Lucerastat is unique among glucosylceramide synthase inhibitors due to its oral bioavailability and high solubility. Similar compounds include venglustat and sinbaglustat, which also inhibit glucosylceramide synthase but differ in their pharmacokinetic properties and clinical applications. This compound’s ability to provide substrate reduction therapy regardless of the underlying mutation in Fabry disease sets it apart from other treatments that are limited to specific mutations .

Properties

IUPAC Name

(2R,3S,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRORFVVSGFNRO-XFWSIPNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(C(C(C1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C[C@@H]([C@H]([C@H]([C@H]1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161601
Record name Lucerastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141206-42-0
Record name Lucerastat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141206420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lucerastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14872
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lucerastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LUCERASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVS3YDM418
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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